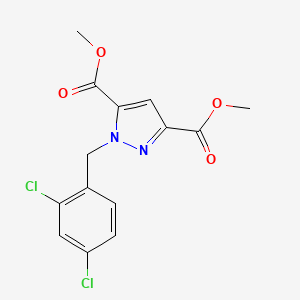![molecular formula C21H21N3O5S B5049474 N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide](/img/structure/B5049474.png)
N~1~-1-naphthyl-N~2~-[(2-nitrophenyl)sulfonyl]valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1-1-naphthyl-N2-[(2-nitrophenyl)sulfonyl]valinamide, commonly known as NNV, is a synthetic compound that has been used in scientific research for various purposes. NNV is a protease inhibitor that has been shown to have potential in the treatment of diseases such as cancer, HIV, and Alzheimer's disease.
作用機序
NNV inhibits the activity of proteases by binding to the active site of the enzyme. The sulfonamide group of NNV interacts with the active site of the protease, preventing the substrate from binding. This results in the inhibition of the protease activity.
Biochemical and Physiological Effects:
NNV has been shown to have various biochemical and physiological effects. Inhibition of protease activity can lead to the inhibition of various physiological processes. For example, inhibiting cathepsin B activity can lead to a decrease in cancer cell invasion and metastasis. Inhibiting HIV protease activity can lead to a decrease in viral replication.
実験室実験の利点と制限
One of the advantages of using NNV in lab experiments is that it is a relatively simple compound to synthesize. NNV is also a potent protease inhibitor, which makes it useful in various applications. However, one of the limitations of using NNV is that it can be toxic to cells at high concentrations. Therefore, it is essential to use the appropriate concentration of NNV in lab experiments.
将来の方向性
There are various future directions for the use of NNV in scientific research. One potential application of NNV is in the treatment of Alzheimer's disease. Amyloid beta, a protein that is involved in the development of Alzheimer's disease, is cleaved by proteases. Inhibiting the activity of these proteases could potentially slow down the progression of Alzheimer's disease. Another potential application of NNV is in the treatment of viral infections other than HIV. NNV has been shown to inhibit the activity of other viral proteases, such as those involved in the replication of hepatitis C virus and human papillomavirus.
Conclusion:
In conclusion, N-1-1-naphthyl-N2-[(2-nitrophenyl)sulfonyl]valinamide is a synthetic compound that has been used in scientific research for various purposes. It is a potent protease inhibitor that has potential in the treatment of diseases such as cancer, HIV, and Alzheimer's disease. NNV is a relatively simple compound to synthesize, but it can be toxic to cells at high concentrations. There are various future directions for the use of NNV in scientific research, including the treatment of Alzheimer's disease and other viral infections.
合成法
NNV can be synthesized by reacting 1-naphthylamine with N-(tert-butoxycarbonyl)valine to form N-1-naphthyl-N-(tert-butoxycarbonyl)valinamide. This compound is then reacted with 2-nitrobenzenesulfonyl chloride to form N-1-naphthyl-N2-[(2-nitrophenyl)sulfonyl]valinamide. The synthesis method is relatively simple and can be done in a laboratory setting.
科学的研究の応用
NNV has been used in scientific research for various purposes. One of the most common uses of NNV is as a protease inhibitor. Proteases are enzymes that cleave proteins, and they play a crucial role in various physiological processes. NNV has been shown to inhibit the activity of proteases such as cathepsin B, which is involved in cancer progression. NNV has also been shown to inhibit the activity of HIV protease, which is essential for the replication of the virus.
特性
IUPAC Name |
3-methyl-N-naphthalen-1-yl-2-[(2-nitrophenyl)sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-14(2)20(23-30(28,29)19-13-6-5-12-18(19)24(26)27)21(25)22-17-11-7-9-15-8-3-4-10-16(15)17/h3-14,20,23H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCQVGWWCMYYRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5049402.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5049407.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5049418.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5049420.png)
![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]pyrrolidine](/img/structure/B5049422.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B5049428.png)
![8-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5049443.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5049466.png)
![diethyl ({methyl[(4-methylphenyl)sulfonyl]amino}methyl)phosphonate](/img/structure/B5049482.png)


![10-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5049500.png)